

Application Notes and Protocols: Chromic Acid, Disodium Salt, Decahydrate in Pigment Manufacturing

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Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

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Introduction

Chromic acid, disodium salt, decahydrate, more commonly known as sodium chromate decahydrate ($\text{Na}_2\text{CrO}_4 \cdot 10\text{H}_2\text{O}$), and its related compound, sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$), are pivotal inorganic compounds in the synthesis of a variety of pigments. These compounds serve as the source of the chromate anion (CrO_4^{2-}), which is responsible for the vibrant colors of chrome pigments. This document provides detailed application notes and experimental protocols for the synthesis of prominent chrome pigments, including Chrome Yellow (lead and zinc chromates) and Molybdate Orange.

The synthesis of these pigments typically involves a precipitation reaction where a soluble lead, zinc, or other metal salt is reacted with a solution of sodium chromate or dichromate.^[1] The resulting insoluble metal chromate precipitates out of the solution and, after processing, forms the pigment.^[1] The precise color and properties of the final pigment are highly dependent on the reaction conditions, such as temperature, pH, reactant concentrations, and the presence of other ions.^[2]

Note: All chromates and dichromates are highly toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective

equipment.[3]

Pigment Synthesis Protocols

Synthesis of Lead Chromate (Chrome Yellow)

Lead chromate (PbCrO_4) is a vibrant yellow pigment historically known as Chrome Yellow.[1] Its synthesis is a straightforward precipitation reaction.

Experimental Protocol:

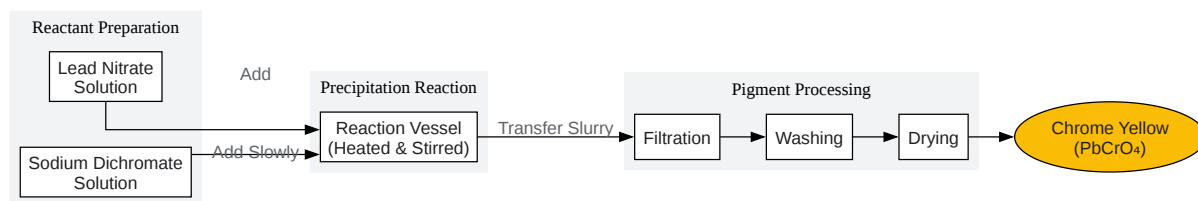
- Preparation of Reactant Solutions:
 - Prepare a lead nitrate solution by dissolving a specific amount of lead nitrate ($\text{Pb}(\text{NO}_3)_2$) in distilled water. To prevent hydrolysis, a small amount of dilute acetic acid can be added.[4]
 - Prepare a sodium dichromate solution by dissolving a calculated amount of sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) in distilled water.
- Precipitation:
 - Heat the lead nitrate solution to a specific temperature while stirring.
 - Slowly add the sodium dichromate solution to the heated lead nitrate solution. A yellow precipitate of lead chromate will form immediately.[3]
 - Continue stirring for a defined period to ensure complete reaction and proper crystal formation.
- Post-Precipitation Treatment (Optional):
 - For improved stability, the pigment slurry can be treated with solutions of sodium silicate and aluminum sulfate to coat the pigment particles.
- Isolation and Drying:
 - Filter the precipitate using a Buchner funnel.
 - Wash the filter cake with distilled water to remove soluble impurities.

- Dry the pigment in an oven at a controlled temperature (e.g., 80-90°C) to obtain the final lead chromate powder.[2]

Quantitative Data for Lead Chromate Synthesis:

Parameter	Value	Reference
Reactants		
Lead Nitrate ($\text{Pb}(\text{NO}_3)_2$)	1256 kg (28% solution)	[5]
Sodium Dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$)	250 kg (60% solution)	[5]
Sodium Hydroxide (NaOH)	134 kg (30% solution)	[5]
Sodium Carbonate (Na_2CO_3)	267 kg (10% solution)	[5]
Reaction Conditions		
Temperature	20°C	[5]
Reaction Time	~30 minutes	[6]
Yield		
Theoretical Yield	Varies based on stoichiometry	
Actual Yield	~86.9%	[4]

Experimental Workflow for Lead Chromate Synthesis:



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Caption: Workflow for the synthesis of Chrome Yellow (Lead Chromate).

Synthesis of Zinc Chromate (Zinc Yellow)

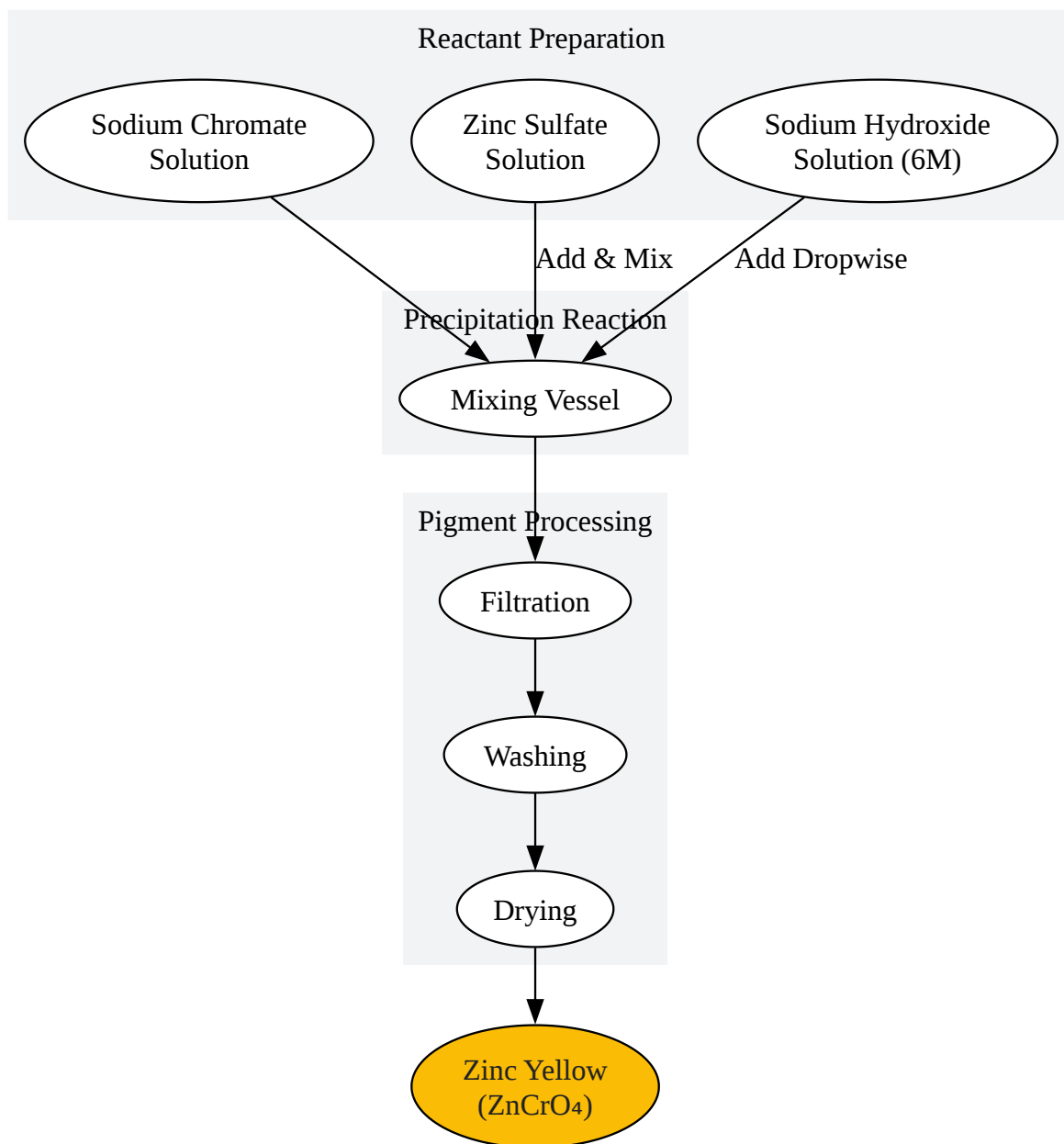
Zinc chromate (ZnCrO_4) is a less toxic alternative to lead chromate and is valued for its corrosion-inhibiting properties.[7]

Experimental Protocol:

- Preparation of Reactant Solutions:
 - Dissolve sodium chromate (Na_2CrO_4) in distilled water.[8]
 - Dissolve zinc sulfate (ZnSO_4) in distilled water.[8]
- Precipitation:
 - Add the zinc sulfate solution to the sodium chromate solution while stirring. A yellow-orange precipitate will form.[9]
 - To obtain the desired basic zinc chromate, $\text{ZnCrO}_4 \cdot \text{Zn}(\text{OH})_2$, add a 6M sodium hydroxide (NaOH) solution dropwise until the solution becomes basic. The color will shift to a bright yellow.[8][9]
- Isolation and Drying:
 - Filter the precipitate.
 - Wash the filter cake with distilled water.
 - Allow the pigment to air dry or use a desiccator.

Quantitative Data for Zinc Chromate Synthesis:

Parameter	Value	Reference
Reactants		
Sodium Chromate (Na_2CrO_4)	0.20 g in 2 mL water	[8]
Zinc Sulfate (ZnSO_4)	0.90 g in 2 mL water	[8]
Sodium Hydroxide (NaOH)	~0.5 mL of 6M solution	[8]
Reaction Conditions		
Temperature	Room Temperature	[8]
pH	Basic (adjusted with NaOH)	[9]



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Caption: Workflow for the synthesis of Molybdate Orange pigment.

Conclusion

The use of chromic acid, disodium salt, and its derivatives is fundamental to the production of a range of inorganic pigments with significant industrial applications. The protocols outlined provide a basis for the synthesis of Chrome Yellow and Molybdate Orange. It is crucial for researchers to adhere to strict safety protocols when handling chromium-containing compounds due to their toxicity. Further research and development in this area may focus on modifying these protocols to enhance pigment properties such as lightfastness, thermal stability, and to develop safer, more environmentally friendly alternatives.

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